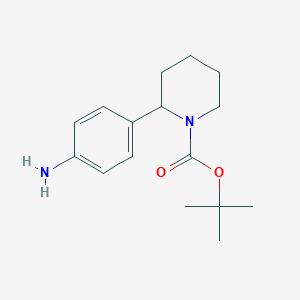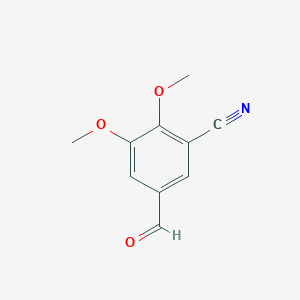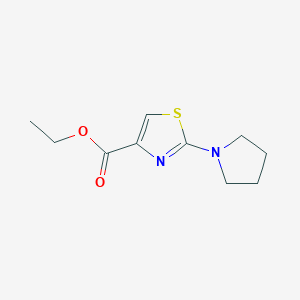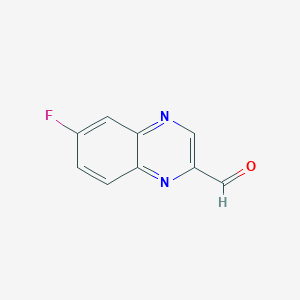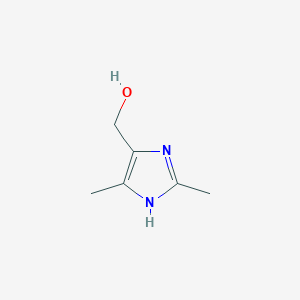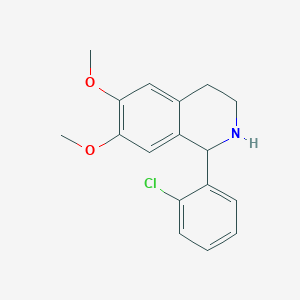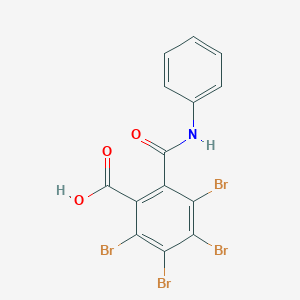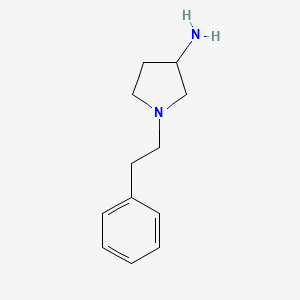
1-(2-Phenylethyl)pyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Phenylethyl)pyrrolidin-3-amine, also known as (3S)-1-(2-phenylethyl)-3-pyrrolidinamine, is a chemical compound with the molecular formula C12H18N2. This compound is characterized by a pyrrolidine ring attached to a phenylethyl group. It has a molecular weight of 190.29 g/mol and is often used in various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)pyrrolidin-3-amine typically involves the reaction of pyrrolidine with 2-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
化学反应分析
Types of Reactions
1-(2-Phenylethyl)pyrrolidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .
科学研究应用
1-(2-Phenylethyl)pyrrolidin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
作用机制
The mechanism of action of 1-(2-Phenylethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
相似化合物的比较
Similar Compounds
Pyrrolidine: A simpler compound with a similar pyrrolidine ring structure.
Phenylethylamine: Contains the phenylethyl group but lacks the pyrrolidine ring.
N-Methylpyrrolidine: A derivative of pyrrolidine with a methyl group attached.
Uniqueness
1-(2-Phenylethyl)pyrrolidin-3-amine is unique due to its combination of the pyrrolidine ring and phenylethyl group, which imparts distinct chemical and biological properties. This combination allows it to interact with a broader range of molecular targets and exhibit diverse reactivity compared to its simpler counterparts .
属性
分子式 |
C12H18N2 |
|---|---|
分子量 |
190.28 g/mol |
IUPAC 名称 |
1-(2-phenylethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H18N2/c13-12-7-9-14(10-12)8-6-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 |
InChI 键 |
YRKRLJLVSPPREA-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1N)CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


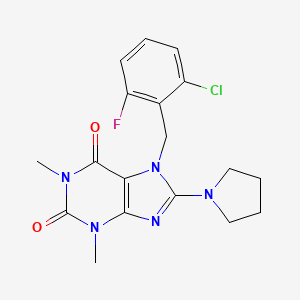
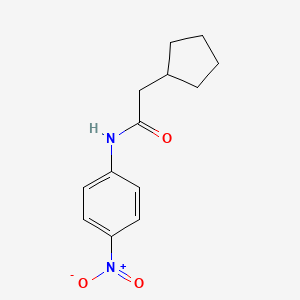
![2-hydroxy-3-[3-(1H-imidazol-1-yl)propyl]quinazolin-4(3H)-one](/img/structure/B8764133.png)
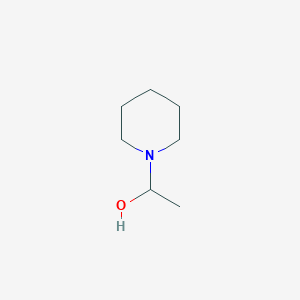
![6-[2-(3,4-Dihydroxyphenyl)ethenyl]-4-hydroxy-2-pyranone](/img/structure/B8764145.png)
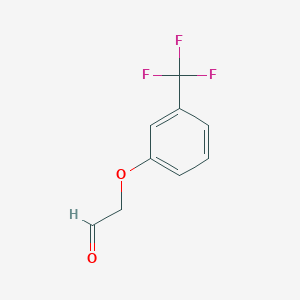
![Zinc di[bis(trifluoromethylsulfonyl)imide]](/img/structure/B8764154.png)
